molecular formula C9H9NO B132359 6-Methoxyindole CAS No. 3189-13-7

6-Methoxyindole

Cat. No.: B132359
CAS No.: 3189-13-7
M. Wt: 147.17 g/mol
InChI Key: QJRWYBIKLXNYLF-UHFFFAOYSA-N
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Description

6-Methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids. This compound, specifically, has a methoxy group attached to the sixth position of the indole ring, which influences its chemical properties and reactivity .

Mechanism of Action

Target of Action

6-Methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs It has been found that the presence of the 6-methoxy substituent on the indole moiety of tryprostatin a is essential for the dual inhibition of topoisomerase ii and tubulin . These proteins play crucial roles in cell division and structure, making them potential targets for anti-cancer therapies.

Mode of Action

It is known that indole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, in the case of tryprostatin A, the this compound moiety is critical for inhibiting topoisomerase II and tubulin, thereby disrupting cell division and potentially leading to cell death .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology and can affect various biochemical pathways . For instance, they can interfere with the normal functioning of enzymes involved in DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .

Pharmacokinetics

The molecular weight of this compound is 1471739 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to have various biologically vital properties . They can interfere with normal metabolic processes within cells, typically by combining with enzymes, to disrupt DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .

Biochemical Analysis

Biochemical Properties

6-Methoxyindole plays a crucial role in various biochemical reactions. It is used in the synthesis of tryptophan dioxygenase inhibitors, antitumor agents, T cell kinase inhibitors, VEGFR-2 inhibitors, and HIV-1 inhibitors . Additionally, this compound inhibits myeloperoxidase, an enzyme involved in the production of reactive oxygen species . The compound also interacts with serotonin, a neurotransmitter, by studying its protonated, excited-state forms through fluorescence . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in cancer cells . These effects underscore the compound’s potential in therapeutic interventions and disease management.

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with multiple receptors and enzymes, thereby modulating their activity . For example, this compound inhibits myeloperoxidase by preventing the chlorination of substrates . Additionally, the compound’s interaction with serotonin and its derivatives suggests a role in modulating neurotransmitter activity and related signaling pathways . These molecular interactions contribute to the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability is influenced by its electronic properties and the position of substituents on the indole ring . High-resolution spectroscopy and ab initio calculations have been used to determine the structures of syn and anti conformers of this compound, providing insights into its stability and reactivity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various biological processes. For instance, 5-Methoxyindole-2-carboxylic acid, a related compound, has been reported to exhibit hypoglycemic effects in diabetic animal models . High doses of the compound can lead to adverse effects, such as increased mortality in diabetic animals . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is a metabolite of L-tryptophan and is involved in the regulation of cyclooxygenase-2 (COX-2) expression . 5-Methoxytryptophan, a metabolite of this compound, inhibits COX-2 transcriptional activation induced by proinflammatory and mitogenic factors . These interactions suggest that this compound and its metabolites play a role in modulating inflammatory responses and cancer progression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s electronic properties and the position of substituents on the indole ring affect its localization and accumulation . Theoretical calculations have shown that the preferred conformation of methoxyindole isomers has the exocyclic group co-planar to the ring plane, which may influence its transport and distribution within cells . Understanding these factors is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with specific compartments or organelles can influence its activity and function. For example, the localization of methylated RNAs, such as N6-methyladenosine (m6A), can affect RNA processing, stability, and translation . Although specific studies on the subcellular localization of this compound are limited, its structural properties and interactions with biomolecules suggest that it may be directed to specific cellular compartments, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyindole can be synthesized through several methods. One common approach involves the reaction of 6-methoxyaniline with ethyl glyoxylate under acidic conditions to form the corresponding indole derivative. Another method includes the cyclization of 2-(2-nitrophenyl)ethanol in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of nitro compounds or the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxyindole has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in biological systems and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Methoxyindole
  • 4-Methoxyindole
  • 6-Hydroxyindole
  • 5-Hydroxyindole

Comparison: 6-Methoxyindole is unique due to the position of the methoxy group, which affects its electronic properties and reactivity. Compared to 5-Methoxyindole and 4-Methoxyindole, this compound has different reactivity patterns and biological activities. The presence of the methoxy group at the sixth position also influences its interaction with enzymes and receptors differently than hydroxyindole derivatives .

Properties

IUPAC Name

6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRWYBIKLXNYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185738
Record name 6-Methoxy-1H-indole
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3189-13-7
Record name 6-Methoxyindole
Source CAS Common Chemistry
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Record name 6-Methoxyindole
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Record name 6-Methoxyindole
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Record name 6-Methoxy-1H-indole
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Record name 6-methoxy-1H-indole
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Record name 6-METHOXYINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-methoxyindole?

A1: this compound has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, the position of the methoxy group significantly influences the spectroscopic properties of this compound. Research using high-resolution electronic spectroscopy combined with ab initio calculations revealed that the lowest excited singlet states of both syn and anti conformers of this compound are heavily mixed. [] Additionally, the orientation of the transition dipole moment for both conformers was determined to be primarily along the b-axis of the molecule. []

Q3: Is this compound found naturally? If so, where?

A3: Yes, 4-chloro-6-methoxyindole, a halogenated derivative of this compound, is a naturally occurring compound found in fava beans (Vicia faba). [] It has been identified as a promutagen, meaning it can be converted into a mutagen upon reaction with nitrite under conditions simulating those found in the human stomach. [, ]

Q4: How does 4-chloro-6-methoxyindole contribute to mutagenicity?

A4: Upon nitrosation, 4-chloro-6-methoxyindole forms a potent direct-acting mutagen, 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime. [, , ] This mutagen is unstable at neutral or higher pH and decomposes into less potent and eventually non-mutagenic products. [] One of the decomposition products has been identified as 4-chloro-N-nitrosodioxindole. []

Q5: Are there other biological implications of this compound derivatives?

A5: Yes, studies show that this compound can be utilized by tryptophan synthase in carrot and tobacco cells to produce the corresponding tryptophan analog. [] Additionally, certain amphiphilic this compound derivatives have demonstrated antimycobacterial activity, potentially by disrupting cell membrane function in mycobacteria such as Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. []

Q6: What synthetic strategies exist for the synthesis of this compound?

A6: Several synthetic approaches for this compound and its derivatives have been developed. One strategy involves the regioselective bromination of indolines at the 6-position using bromine in sulfuric acid with silver sulfate or in superacid. [] The resulting 6-bromoindolines can then be converted into 6-methoxyindolines and subsequently 6-methoxyindoles. [] Another method uses a tandem Michael addition–[3,3]sigmatropic rearrangement of methyl propiolate with a substituted hydroxycarbamate to construct the indole core, which can then be further modified to obtain this compound. []

Q7: Can you provide an example of a total synthesis employing this compound as a building block?

A7: Yes, the enantiospecific total synthesis of the natural product tryprostatin A utilizes a this compound derivative as a key intermediate. [] The synthesis involves regiospecific bromination of the indole ring at the 2-position, employing a Schollkopf chiral auxiliary to control stereochemistry. [] The resulting 2-bromo-6-methoxy-tryptophan derivative is then elaborated into tryprostatin A. []

Q8: Has iridium catalysis been applied in the synthesis of natural products using this compound derivatives?

A8: Yes, iridium-catalyzed C-H borylation has been successfully employed in the synthesis of naturally occurring indolequinones starting from this compound. [] The reaction proceeds with high regioselectivity, borylating the 7-position of the indole ring, even in the presence of a methoxy group at the 6-position. [] The resulting 7-borylindole intermediate can then be readily converted into the desired indolequinones through oxidation and hydrolysis. []

Q9: Are there applications of this compound derivatives in medicinal chemistry?

A9: Research has explored the potential of this compound derivatives as melatonin analogues. [, ] By modifying the structure of melatonin, specifically by moving the methoxy group to the 6-position and attaching an amidoethyl side chain at the N-1 position, researchers have developed compounds with high affinity for the melatonin receptor. [] Some of these analogues displayed potent agonist activity in vitro, suggesting potential applications in addressing conditions related to melatonin signaling. []

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